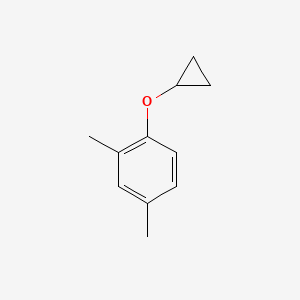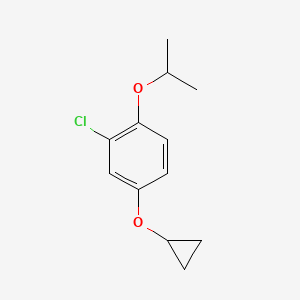
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzene, featuring both chloro and alkoxy substituents. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-1-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol, cyclopropyl bromide, and isopropyl bromide.
Alkylation: The first step involves the alkylation of 2-chlorophenol with cyclopropyl bromide in the presence of a base like potassium carbonate to form 2-chloro-4-cyclopropoxyphenol.
Second Alkylation: The second step involves the alkylation of 2-chloro-4-cyclopropoxyphenol with isopropyl bromide under similar conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound may be used to study biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-cyclopropoxy-1-isopropoxybenzene depends on its specific applicationThe chloro and alkoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene: A closely related compound with similar structural features.
1-Chloro-2-isopropoxybenzene: Another similar compound with a different substitution pattern on the benzene ring.
1-Chloro-4-isopropoxybenzene: Similar to the above but with different positioning of the isopropoxy group.
Uniqueness
2-Chloro-4-cyclopropoxy-1-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
2-chloro-4-cyclopropyloxy-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-12-6-5-10(7-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clé InChI |
LYKBOOOYIJNNNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)OC2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


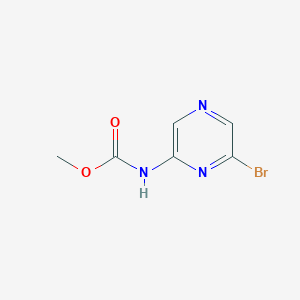
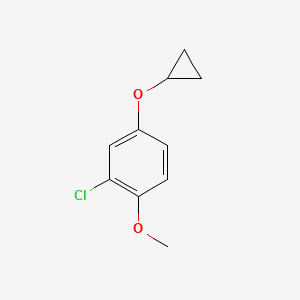
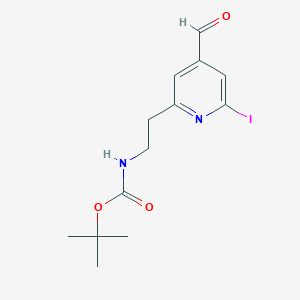



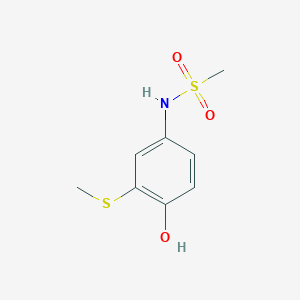
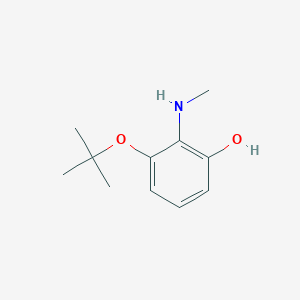



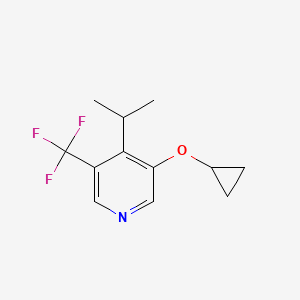
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
